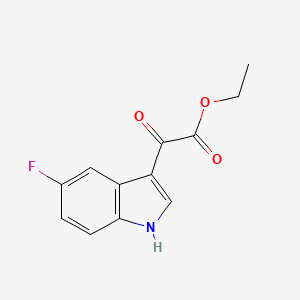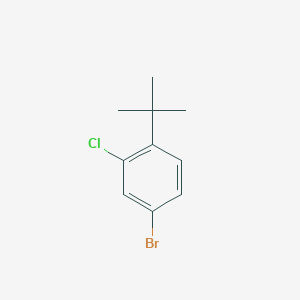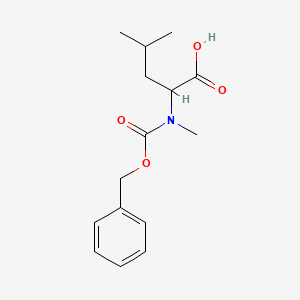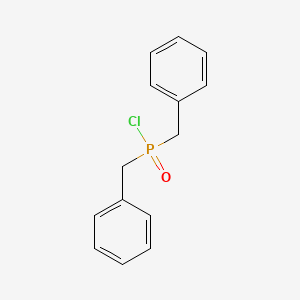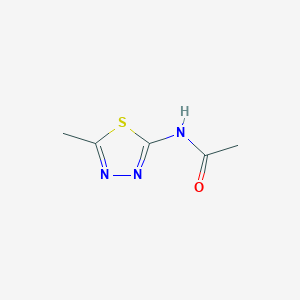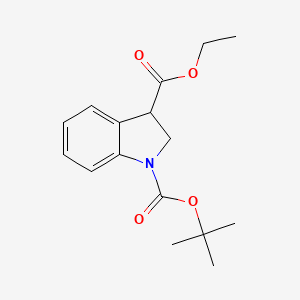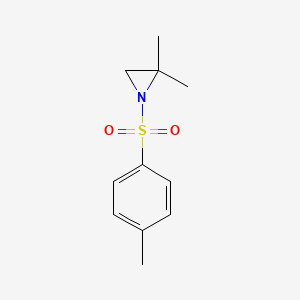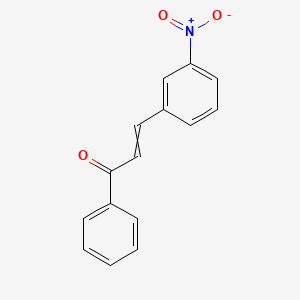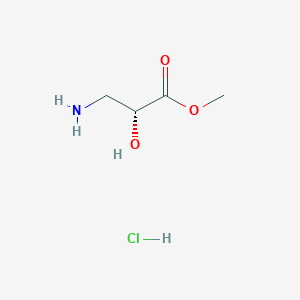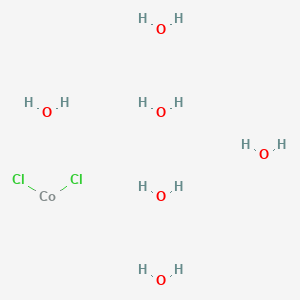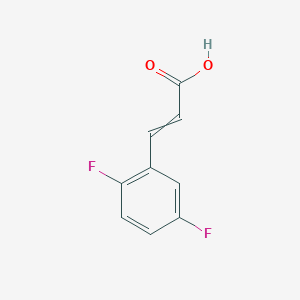
trans-2,5-Difluorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,5-Difluorocinnamic acid: is an organic compound with the molecular formula C₉H₆F₂O₂ . It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in chemical synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Difluorocinnamic acid typically involves the reaction of homophthalic anhydrides with various aromatic aldehydes, followed by treatment with reagents such as boron tribromide (BBr₃). This method ensures the trans-configuration around the double bond, which is crucial for the compound’s desired properties .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-2,5-Difluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
trans-2,5-Difluorocinnamic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which trans-2,5-Difluorocinnamic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its reactivity and binding affinity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular processes .
Comparación Con Compuestos Similares
- 2,5-Difluorobenzoic acid
- 2,5-Difluorophenylacetic acid
- 2,5-Difluorobenzaldehyde
Comparison: Compared to these similar compounds, trans-2,5-Difluorocinnamic acid is unique due to its trans-configuration around the double bond, which significantly influences its chemical reactivity and physical properties. This configuration is critical for its applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H6F2O2 |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
3-(2,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13) |
Clave InChI |
XAWHCSKPALFWBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C=CC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8815504.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
